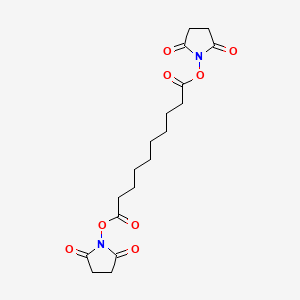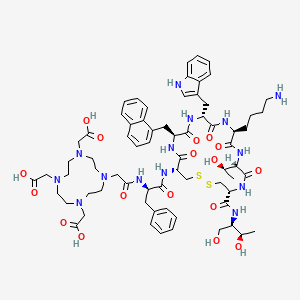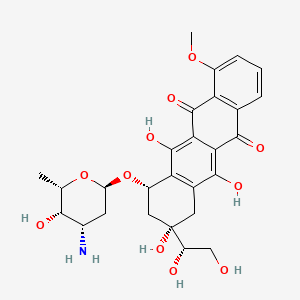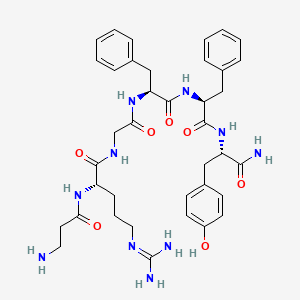
琥珀酰亚胺基琥珀酸酯
描述
Disuccinimidyl sebacate (Disuccinimidyl Sebacate) is a homobifunctional cross-linking reagent widely used in biochemical and molecular biology research. It is particularly useful in protein crosslinking and the creation of antibody-drug conjugates . The compound has the chemical formula C18H24N2O8 and a molecular weight of 396.39 g/mol .
科学研究应用
Disuccinimidyl sebacate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of cross-linked peptides and other complex molecules.
Biology: Facilitates the study of protein-protein interactions by crosslinking proteins.
Medicine: Integral in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Employed in the production of bioconjugates and immobilization of proteins onto surfaces.
作用机制
Target of Action
Disuccinimidyl Sebacate (DSSeb) is primarily used as a cross-linker in the synthesis of intermolecular cross-linked peptides . Its primary targets are therefore the amino groups in proteins and peptides .
Mode of Action
DSSeb contains an amine-reactive N-hydroxysuccinimide (NHS) ester at each end of an 8-carbon spacer arm . These NHS esters react with primary amines at pH 7–9 to form stable amide bonds, along with the release of the N-hydroxysuccinimide . This reaction allows DSSeb to link two separate peptide chains together, creating a cross-linked structure.
Action Environment
The efficacy and stability of DSSeb’s cross-linking action can be influenced by various environmental factors. For instance, the pH of the solution is crucial, as the NHS ester groups in DSSeb react with primary amines most efficiently at pH 7–9 . Additionally, the temperature and the presence of other reactive substances can also affect the cross-linking process.
生化分析
Biochemical Properties
Disuccinimidyl Sebacate plays a significant role in biochemical reactions. It is designed to covalently interact with molecules of interest, resulting in conjugation . This property allows Disuccinimidyl Sebacate to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context in which Disuccinimidyl Sebacate is used.
Molecular Mechanism
Disuccinimidyl Sebacate exerts its effects at the molecular level through several mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The exact molecular mechanism of action of Disuccinimidyl Sebacate is complex and depends on the specific biochemical context.
准备方法
Synthetic Routes and Reaction Conditions
Disuccinimidyl sebacate is synthesized through the reaction of sebacic acid with N-hydroxysuccinimide (NHS) in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the production of disuccinimidyl sebacate follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
化学反应分析
Types of Reactions
Disuccinimidyl sebacate primarily undergoes nucleophilic substitution reactions. The NHS esters react with primary amines to form stable amide bonds .
Common Reagents and Conditions
Reagents: Primary amines, N-hydroxysuccinimide, dicyclohexylcarbodiimide.
Conditions: Organic solvents like dichloromethane, room temperature.
Major Products
The major products formed from these reactions are amide bonds, which are crucial in protein crosslinking and the formation of antibody-drug conjugates .
相似化合物的比较
Similar Compounds
Disuccinimidyl suberate (DSS): Similar in structure and function but has a shorter spacer arm.
Bis(sulfosuccinimidyl) suberate (BS3): Water-soluble analog of disuccinimidyl suberate, used for cell-surface crosslinking.
Uniqueness
Disuccinimidyl sebacate is unique due to its longer spacer arm, which allows for greater flexibility and distance between crosslinked molecules. This property makes it particularly useful in applications requiring more extensive crosslinking .
属性
IUPAC Name |
bis(2,5-dioxopyrrolidin-1-yl) decanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O8/c21-13-9-10-14(22)19(13)27-17(25)7-5-3-1-2-4-6-8-18(26)28-20-15(23)11-12-16(20)24/h1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKIVYVYXKPGBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCCC(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90392406 | |
| Record name | DSSeb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23024-29-5 | |
| Record name | DSSeb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sebacic acid bis(N-succinimidyl) ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[7-(2-chloropyridin-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl]-pyridin-2-ylmethanone](/img/structure/B1670895.png)










